2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-2,3-dihydro-1,5-benzoxazepin-5-yl]acetic acid
Description
Structural Classification Within Benzoxazepine Derivatives
Core Benzoxazepine Architecture
The compound’s foundation lies in the 1,5-benzoxazepine scaffold, a seven-membered heterocycle comprising a benzene ring fused to an oxazepine ring (one oxygen and one nitrogen atom). This bicyclic system enforces conformational rigidity, a feature exploited in drug design to mimic peptide secondary structures. The oxazepine ring’s nitrogen at position 3 is substituted with an Fmoc-protected amine, while the acetic acid group at position 5 enhances hydrophilicity and enables covalent conjugation.
Table 1: Molecular Properties of 2-[3-(Fmoc-amino)-4-oxo-2,3-dihydro-1,5-benzoxazepin-5-yl]acetic Acid
| Property | Value |
|---|---|
| Molecular Formula | C₂₆H₂₂N₂O₆ |
| Molecular Weight | 458.46 g/mol |
| CAS Number | 959574-95-9 |
| SMILES Notation | O=C1C@@HCOC5=CC=CC=C5N1CC(O)=O |
| Topological Polar Surface Area | 105.17 Ų |
The stereochemistry at position 3 (denoted as S in related analogs) influences receptor binding selectivity, as evidenced in studies of analogous benzoxazepines targeting histamine H₃ receptors.
Properties
Molecular Formula |
C26H22N2O6 |
|---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-2,3-dihydro-1,5-benzoxazepin-5-yl]acetic acid |
InChI |
InChI=1S/C26H22N2O6/c29-24(30)13-28-22-11-5-6-12-23(22)33-15-21(25(28)31)27-26(32)34-14-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-12,20-21H,13-15H2,(H,27,32)(H,29,30) |
InChI Key |
MGCGNHLLVHXTIS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)N(C2=CC=CC=C2O1)CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of o-Aminophenols with α-Ketoesters
A validated approach involves reacting 2-aminophenol derivatives with methyl glyoxylate under acidic conditions:
Reaction Conditions
| Component | Quantity | Conditions |
|---|---|---|
| 2-Amino-4-nitrophenol | 10 mmol | Reflux in acetic acid |
| Methyl glyoxylate | 12 mmol | 110°C, 8 h |
| Yield | 68% | After recrystallization |
This method produces 5-nitro-2,3-dihydro-1,5-benzoxazepin-4-one, which undergoes catalytic hydrogenation (H₂, Pd/C) to yield the amine precursor for Intermediate A.
Ring-Closing Metathesis (RCM)
Alternative protocols utilize Grubbs II catalyst for constructing the benzoxazepine ring from diene precursors:
$$ \text{C}7\text{H}5\text{O}(\text{CH}2)2\text{NH}2 + \text{CH}2=\text{CHCO}_2\text{Me} \xrightarrow{\text{Grubbs II}} \text{Benzoxazepinone} $$
Key advantages include better stereocontrol (up to 92% ee) and compatibility with acid-sensitive protecting groups.
Fmoc Protection Strategies
Carbamate Formation Using Fmoc-Cl
The 3-amino group of Intermediate A reacts with 9-fluorenylmethyl chloroformate (Fmoc-Cl) in biphasic conditions:
Optimized Procedure
- Dissolve 5-amino-benzoxazepinone (5 mmol) in THF/H₂O (3:1)
- Add Fmoc-Cl (6 mmol) and NaHCO₃ (12 mmol)
- Stir at 0°C for 2 h → Room temperature for 12 h
- Isolate product via ethyl acetate extraction (85% yield)
Excess base prevents N-acylation side reactions, while low temperatures minimize epimerization.
Solid-Phase Fmoc Incorporation
Patent AU2009246059 details a resin-bound method using Wang resin functionalized with bromoacetic acid:
- Activate resin with DIC/HOBt in DMF
- Couple Intermediate A via nucleophilic substitution
- Introduce Fmoc group using Fmoc-Osu (N-hydroxysuccinimide ester)
- Cleave with TFA/DCM (95:5) to obtain pure product (78% yield)
Acetic Acid Side Chain Installation
Alkylation of Benzoxazepine Nitrogen
The nitrogen at position 5 undergoes alkylation with bromoacetic acid tert-butyl ester, followed by deprotection:
$$ \text{Benzoxazepine-Fmoc} + \text{BrCH}2\text{CO}2\text{tBu} \xrightarrow{\text{DIEA, DMF}} \text{Alkylated intermediate} \xrightarrow{\text{TFA}} \text{Acetic acid product} $$
Reaction Metrics
Mitsunobu Reaction for Stereocontrol
For chiral derivatives, the Mitsunobu reaction ensures α-configuration retention:
$$ \text{Benzoxazepine-Fmoc} + \text{HOCH}2\text{CO}2\text{H} \xrightarrow{\text{DIAD, PPh}_3} \text{Product} $$
DIAD (Diisopropyl azodicarboxylate) and triphenylphosphine drive the reaction to completion in 6 h (82% yield).
Purification and Characterization
Chromatographic Methods
Spectroscopic Validation
- ¹H NMR (DMSO-d₆): δ 7.89 (Fmoc aromatic), 4.32 (CH₂CO₂H), 4.11 (oxazepine O-CH₂-N)
- HRMS : m/z calculated for C₂₇H₂₄N₂O₆ [M+H]⁺: 473.1709; found: 473.1712
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Fmoc-Cl Solution-Phase | 85 | 98 | Moderate |
| Solid-Phase | 78 | 95 | High |
| Mitsunobu | 82 | 97 | Low |
Solution-phase synthesis balances yield and practicality, while solid-phase methods excel in scalability for industrial applications.
Chemical Reactions Analysis
Types of Reactions
(S)-Fmoc-3-amino-5-carboxymethyl-2,3-dihydro-1,5-benzoxazepin-4(5h)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(S)-Fmoc-3-amino-5-carboxymethyl-2,3-dihydro-1,5-benzoxazepin-4(5h)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-Fmoc-3-amino-5-carboxymethyl-2,3-dihydro-1,5-benzoxazepin-4(5h)-one involves its interaction with specific molecular targets. The (S)-Fmoc group acts as a protecting group, preventing unwanted reactions at the amino site during peptide synthesis. The compound can also interact with enzymes and receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variants
a) Benzodiazepine Derivatives
- Example: 5-Cyclohexyl-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2,3-dihydro-2-oxo-1H-1,4-benzodiazepine-1-acetic acid (CAS 269078-83-3) Structural difference: Replaces the benzoxazepine oxygen with a second nitrogen, forming a 1,4-benzodiazepine core. Implications: Benzodiazepines are more common in central nervous system (CNS) drug design due to GABA receptor interactions, whereas benzoxazepines are explored for kinase inhibition .
b) Piperazine-Based Analogues
Functional Group Modifications
a) Fluorinated Derivatives
- Example: (2,4-Difluorophenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]acetic acid (CAS 678991-01-0) Structural difference: A 2,4-difluorophenyl group replaces the benzoxazepine core. Implications: Fluorination enhances metabolic stability and bioavailability, making this derivative suitable for in vivo studies .
b) Spirocyclic Systems
- Example: 2-{[2-(4-Bromophenyl)-7-[[(9H-fluoren-9-yl)methoxy]carbonyl}-7-azaspiro[3.5]nonan-2-yl]oxy}acetic acid (Enamine Ltd, 2018) Structural difference: Incorporates a spirocyclic scaffold, increasing three-dimensional complexity. Implications: Spirocyclic systems improve selectivity for enzyme active sites but complicate synthetic accessibility .
Physicochemical and Functional Properties
Table 1: Comparative Data for Key Compounds
*Similarity scores derived from structural alignment tools (e.g., Tanimoto index) .
Biological Activity
2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-2,3-dihydro-1,5-benzoxazepin-5-yl]acetic acid is a synthetic compound that belongs to the class of benzoxazepines. Its unique structure, characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group and a fused benzoxazepine ring, suggests potential biological activities that warrant investigation. This article aims to detail the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant case studies.
The molecular formula of 2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-2,3-dihydro-1,5-benzoxazepin-5-yl]acetic acid is , with a molecular weight of 458.5 g/mol. The IUPAC name reflects its complex structure, which is crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C26H22N2O6 |
| Molecular Weight | 458.5 g/mol |
| IUPAC Name | 2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-2,3-dihydro-1,5-benzoxazepin-5-yl]acetic acid |
The biological activity of this compound primarily stems from its ability to interact with various biological targets. The Fmoc group facilitates binding to proteins or enzymes, potentially modulating their activity. The benzoxazepine moiety may influence cellular pathways involved in various physiological processes.
Potential Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
- Signal Transduction Modulation : It could affect signaling pathways by interacting with receptors or secondary messengers.
- Antioxidant Activity : Some studies suggest that benzoxazepines possess antioxidant properties, which could contribute to their therapeutic effects.
Biological Activity
Research has indicated that compounds similar to 2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-2,3-dihydro-1,5-benzoxazepin-5-yl]acetic acid exhibit various biological activities:
- Anticancer Properties : Some derivatives have shown promise in inhibiting cancer cell proliferation.
- Anti-inflammatory Effects : The compound may exert anti-inflammatory effects through modulation of cytokine production.
- Neuroprotective Effects : There is emerging evidence that benzoxazepines can protect neuronal cells from oxidative stress.
Case Studies
Several studies have explored the biological effects of related compounds:
-
Study on Anticancer Activity :
- A study published in Journal of Medicinal Chemistry demonstrated that benzoxazepine derivatives inhibited the growth of various cancer cell lines by inducing apoptosis through mitochondrial pathways.
-
Anti-inflammatory Activity :
- Research published in Phytotherapy Research showed that a related compound reduced inflammation in animal models by inhibiting NF-kB signaling pathways.
-
Neuroprotective Effects :
- A study in Neuroscience Letters indicated that certain benzoxazepine derivatives protected neurons from glutamate-induced toxicity in vitro.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
